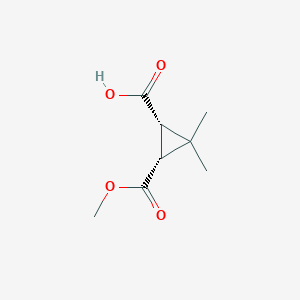
(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” is an ester, a type of organic compound derived from carboxylic acids . Esters are known for their fruity or flowery smells . They are often synthesized in the lab by the reaction of an alcohol and a carboxylic acid .
Synthesis Analysis
The synthesis of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” can be achieved through various methods. One such method is the enzymatic approach for transesterification . This process involves the use of a weak base to deprotonate a di-ester of malonic acid, followed by C–C bond formation at the alpha position with an alkyl halide .Molecular Structure Analysis
The molecular structure of esters can be analyzed using techniques such as mass spectrometry . In mass spectrometry, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field . The fragmentation patterns are used as a means of identification .Chemical Reactions Analysis
Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .Physical And Chemical Properties Analysis
Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .科学的研究の応用
Biological Activity Modulation
Indole derivatives, which share structural similarities with the compound , have been found to possess a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Synthesis of Alkaloids
The compound’s structure is related to that of indole derivatives, which are prevalent in many alkaloids. Alkaloids have significant biological properties and are used in the treatment of various disorders .
作用機序
The mechanism of action of esters involves several steps. These include deprotonation of the ester to form an enolate, SN2 reaction of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .
将来の方向性
The future directions for the study and application of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the enzymatic approach for transesterification could be optimized for better yield . Additionally, the chemical reactions of esters could be studied in more detail to understand their behavior and potential uses .
特性
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQYJXNDLAPKL-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester | |
CAS RN |
81831-72-3 |
Source


|
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

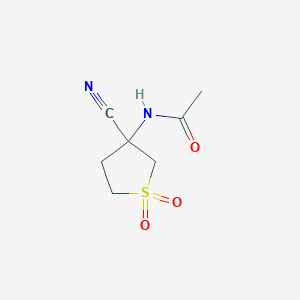
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)
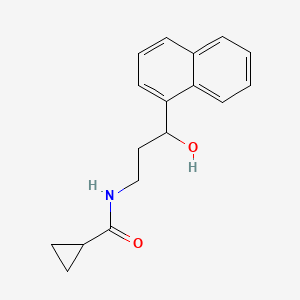
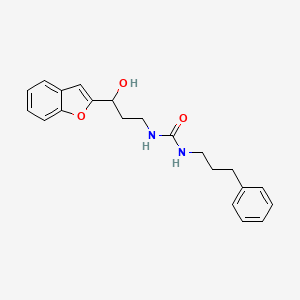

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)
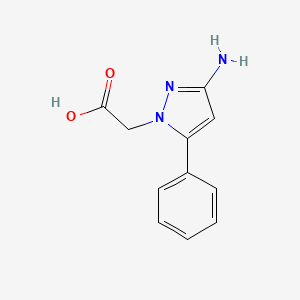
![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)
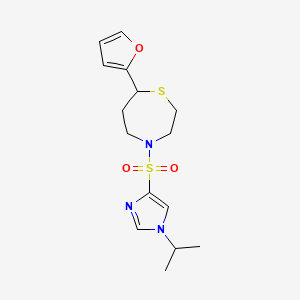
![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)
![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)
![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)